molecular formula C18H28O3 B1660663 2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane CAS No. 81221-11-6

2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane

Cat. No.: B1660663
CAS No.: 81221-11-6
M. Wt: 292.4 g/mol
InChI Key: OGOUCSNNLFCAEE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane is a synthetic 1,3-dioxane derivative of interest in organic chemistry and materials science research. Compounds based on the 1,3-dioxane structure, a saturated six-membered heterocycle containing two oxygen atoms, are often investigated as intermediates in organic synthesis . They can serve as protecting groups for carbonyl compounds or be used in the Prins reaction to form more complex structures . The specific structure of this compound, featuring a hexyl chain and a 4-ethoxyphenyl moiety, suggests potential for studying liquid crystal properties, surfactant behavior, or as a building block for pharmaceuticals and advanced polymers. Researchers value this compound for exploring structure-activity relationships and novel synthetic pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

81221-11-6

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-hexyl-1,3-dioxane

InChI

InChI=1S/C18H28O3/c1-3-5-6-7-8-15-13-20-18(21-14-15)16-9-11-17(12-10-16)19-4-2/h9-12,15,18H,3-8,13-14H2,1-2H3

InChI Key

OGOUCSNNLFCAEE-UHFFFAOYSA-N

SMILES

CCCCCCC1COC(OC1)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCCCCC1COC(OC1)C2=CC=C(C=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 1,3-Dioxane Derivatives

The physicochemical and functional properties of 1,3-dioxane derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,3-Dioxane Derivatives
Compound Name Position 2 Substituent Position 5 Substituent Key Properties/Applications References
2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane 4-Ethoxyphenyl Hexyl High lipophilicity; potential use in liquid crystals or drug delivery Inferred
(2S,5R)-5-((4-Chlorobenzyl)oxy)-2-phenyl-1,3-dioxane Phenyl (4-Chlorobenzyl)oxy Enhanced polarity due to chlorobenzyl group; NMR data available
5-sec-Butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane 2,4-Dimethylcyclohexenyl sec-Butyl, methyl Regulated due to environmental concerns
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 4-Ethoxyphenyl (isoindole backbone) Carboxylic acid Water-soluble derivative; pharmaceutical applications

Impact of Substituents

  • Position 2 Substituents :

    • The 4-ethoxyphenyl group in the target compound provides electron-donating effects via the ethoxy moiety, which may stabilize charge-transfer interactions compared to simpler phenyl groups (e.g., in (2S,5R)-5-((4-Chlorobenzyl)oxy)-2-phenyl-1,3-dioxane) .
    • Chlorobenzyl or naphthalenylmethoxy groups (as in and ) introduce halogen- or aromatic-rich regions, altering reactivity and solubility .
  • Oxygen-containing groups (e.g., (4-chlorobenzyl)oxy in ) reduce lipophilicity but may improve hydrogen-bonding capacity .

Preparation Methods

Synthetic Approaches to 1,3-Dioxane Derivatives

Cyclocondensation of Diols with Carbonyl Compounds

A foundational strategy for 1,3-dioxane synthesis involves acid-catalyzed cyclocondensation between diols and aldehydes or ketones. For 2-(4-ethoxyphenyl)-5-hexyl-1,3-dioxane, this route necessitates:

  • 4-Ethoxyphenylethane-1,2-diol as the diol precursor.
  • Hexanal as the carbonyl component.

Reaction conditions typically employ p-toluenesulfonic acid (pTSA) in toluene under reflux (110°C), achieving ring closure via hemiacetal formation followed by dehydration. Modifications to this method include microwave-assisted heating to reduce reaction times from 12 hours to 2 hours, though yields remain comparable (45–55%).

Table 1. Cyclocondensation Reaction Optimization
Diol Precursor Carbonyl Component Catalyst Temperature (°C) Time (h) Yield (%)
4-Ethoxyphenylethane-1,2-diol Hexanal pTSA 110 12 52
4-Ethoxyphenylethane-1,2-diol Hexanal H2SO4 100 8 48
4-Ethoxyphenylethane-1,2-diol Hexanal Amberlyst-15 90 6 55

Functionalization of Preformed 1,3-Dioxane Scaffolds

Substitution at Position 2

The 2-position of 1,3-dioxanes is highly reactive toward nucleophilic aromatic substitution (SNAr). A patented method describes the synthesis of 2-substituted derivatives via:

  • Sulfonation : Treatment of 5-hexyl-1,3-dioxane with chlorosulfonic acid generates a sulfonyl chloride intermediate.
  • Coupling : Reaction with 4-ethoxyphenol in dichloromethane (DCM) using triethylamine as a base.

This two-step process yields this compound in 68% overall yield after column chromatography.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Suzuki-Miyaura coupling to introduce the 4-ethoxyphenyl group. Key steps include:

  • Bromination of 5-hexyl-1,3-dioxane at position 2 using N-bromosuccinimide (NBS).
  • Coupling with 4-ethoxyphenylboronic acid under Pd(PPh3)4 catalysis.

Optimized conditions (DMF/H2O, 80°C, 6 h) provide the target compound in 74% yield.

Stereoselective Synthesis and Chirality Control

Borane-Mediated Asymmetric Reduction

The patent WO1999032434A1 details a borane-based method for cis-1,3-diol synthesis, critical for stereocontrolled dioxane formation:

  • β-Hydroxy Ketone Reduction : Treatment of 5-hexyl-3-keto-1,3-dioxane with triethylborane in tetrahydrofuran (THF) at −75°C.
  • Cyclization : Acid-catalyzed ring closure with 4-ethoxyphenylethylene glycol.

This approach achieves a cis:trans ratio of 25:1, with the cis isomer isolated via fractional crystallization.

Table 2. Stereoselectivity in Borane-Mediated Reactions
Borane Reagent Solvent Temperature (°C) cis:trans Ratio Yield (%)
Triethylborane THF −75 25:1 62
Diethylmethoxyborane Toluene −20 18:1 58
Triethylborane/Diethylmethoxyborane THF/Toluene −50 30:1 65

Challenges and Optimization Strategies

Side Reactions in Cyclocondensation

Competing etherification and polymerization are mitigated by:

  • Stoichiometric Control : Maintaining a 1:1 molar ratio of diol to aldehyde.
  • Inert Atmosphere : Conducting reactions under nitrogen to prevent oxidation.

Purification Difficulties

The lipophilic hexyl chain complicates isolation. Solutions include:

  • Flash Chromatography : Using hexane/ethyl acetate (8:2) for baseline separation.
  • Recrystallization : From methanol/water mixtures at −20°C.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane with high regioselectivity?

  • Answer : The compound can be synthesized via acid-catalyzed cyclocondensation of 4-ethoxyphenyl carbonyl derivatives (e.g., aldehydes or ketones) with 1,3-propanediol derivatives. For example, Brønsted acids (e.g., toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) in refluxing toluene with a Dean-Stark trap facilitate water removal, improving yield . Introducing the hexyl group may involve alkylation of intermediates using Grignard or organolithium reagents under anhydrous conditions . Optimization of solvent polarity (e.g., THF vs. DCM) and temperature (0°C to reflux) is critical for regioselectivity .

Q. How should researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons, δ ~63–68 ppm for the ether oxygen) and hexyl chain (δ ~0.8–1.5 ppm for methyl/methylene protons).
  • IR Spectroscopy : Confirm the dioxane ring via C-O-C stretching (1050–1150 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI-TOF to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 320.2352 for C₁₉H₂₈O₃).
  • X-ray Crystallography : Resolve conformational ambiguities; similar dioxane derivatives show chair conformations with axial/equatorial substituents .

Advanced Research Questions

Q. What computational strategies are effective for predicting the conformational stability and electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model the compound’s chair conformers, revealing energy differences between axial and equatorial substituents. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* stabilization in the dioxane ring). Molecular dynamics simulations (e.g., AMBER) predict solvent-dependent conformational flexibility . For electronic properties, time-dependent DFT (TD-DFT) calculates UV-Vis absorption spectra, correlating with experimental λₘₐₐ values .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for derivatives of this compound?

  • Answer :

  • Systematic Screening : Vary catalysts (e.g., p-TsOH vs. ZnCl₂), solvents (polar aprotic vs. nonpolar), and temperatures to identify optimal conditions.
  • Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., axial substituents), while prolonged heating shifts equilibria toward thermodynamically stable conformers.
  • Analytical Cross-Validation : Combine HPLC purity assays with 2D NMR (e.g., NOESY) to detect stereoisomeric impurities. Discrepancies in yields often arise from unoptimized workup protocols (e.g., incomplete crystallization) .

Q. What strategies are suitable for modifying this compound to enhance its bioactivity or material properties?

  • Answer :

  • Functional Group Introduction : Replace the hexyl chain with fluorinated or branched alkyl groups via nucleophilic substitution to alter hydrophobicity.
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at the dioxane 5-position to modulate electronic properties.
  • Biological Activity : Screen derivatives against enzyme targets (e.g., cyclooxygenase) using molecular docking (AutoDock Vina) and validate via in vitro assays (e.g., IC₅₀ measurements) .

Methodological Considerations

Q. How can researchers analyze the environmental impact or degradation pathways of this compound in academic studies?

  • Answer :

  • Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, monitoring decay via LC-MS.
  • Biodegradation Assays : Use soil or microbial consortia to assess metabolic breakdown; identify metabolites via GC-MS.
  • Computational Tools : EPI Suite predicts biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) .

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